2,2-Propanediol, 1,1,3,3-tetrachloro-1,3-difluoro-
Overview
Description
2,2-Propanediol, 1,1,3,3-tetrachloro-1,3-difluoro- is a chemical compound with the molecular formula C3H4Cl4F2O. This compound is known for its unique structure, which includes both chlorine and fluorine atoms attached to a propanediol backbone. It is used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,2-Propanediol, 1,1,3,3-tetrachloro-1,3-difluoro- typically involves the chlorination and fluorination of propanediol. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the proper attachment of chlorine and fluorine atoms. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
2,2-Propanediol, 1,1,3,3-tetrachloro-1,3-difluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in different derivatives.
Scientific Research Applications
2,2-Propanediol, 1,1,3,3-tetrachloro-1,3-difluoro- is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Research studies may explore its effects on biological systems, including its potential as a biochemical tool.
Medicine: Investigations into its potential therapeutic applications or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Propanediol, 1,1,3,3-tetrachloro-1,3-difluoro- involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence its reactivity and binding properties. These interactions can affect various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
2,2-Propanediol, 1,1,3,3-tetrachloro-1,3-difluoro- can be compared with other similar compounds such as:
1,1,1,3-Tetrachloropropane: Similar in structure but lacks fluorine atoms.
1,3-Propanediol, 2,2-diethyl-: Contains different substituents on the propanediol backbone.
1,2-Propanediol, 3-(tetradecyloxy)-: Has a long alkyl chain attached to the propanediol. The uniqueness of 2,2-Propanediol, 1,1,3,3-tetrachloro-1,3-difluoro- lies in its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,1,3,3-tetrachloro-1,3-difluoropropane-2,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4F2O2/c4-2(5,8)1(10,11)3(6,7)9/h10-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCWDJKTUIBCPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)(C(F)(Cl)Cl)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4F2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060983 | |
Record name | 2,2-Propanediol, 1,1,3,3-tetrachloro-1,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.8 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677-70-3 | |
Record name | 1,1,3,3-Tetrachloro-1,3-difluoro-2,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=677-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Propanediol, 1,1,3,3-tetrachloro-1,3-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Propanediol, 1,1,3,3-tetrachloro-1,3-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Propanediol, 1,1,3,3-tetrachloro-1,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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